N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclooctanamine
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Overview
Description
N-({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)CYCLOOCTANAMINE is a complex organic compound characterized by the presence of a tetrazole ring, a phenyl group, and a cyclooctane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)CYCLOOCTANAMINE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction.
Formation of the Cyclooctane Moiety: The cyclooctane ring is formed through a series of cyclization reactions.
Final Coupling: The final step involves coupling the tetrazole-phenyl intermediate with the cyclooctane derivative under specific conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)CYCLOOCTANAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the tetrazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl or tetrazole derivatives.
Scientific Research Applications
N-({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)CYCLOOCTANAMINE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Materials Science: Its properties may be exploited in the design of novel materials with specific electronic or mechanical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of N-({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)CYCLOOCTANAMINE involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring and phenyl group can participate in binding interactions, while the cyclooctane moiety provides structural stability. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)CYCLOHEXANAMINE: Similar structure but with a cyclohexane ring instead of a cyclooctane ring.
N-({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)CYCLOPENTANAMINE: Contains a cyclopentane ring instead of a cyclooctane ring.
Uniqueness
The uniqueness of N-({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)CYCLOOCTANAMINE lies in its cyclooctane moiety, which provides distinct steric and electronic properties compared to its cyclohexane and cyclopentane analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C22H27N5O |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]cyclooctanamine |
InChI |
InChI=1S/C22H27N5O/c1-2-5-11-19(12-6-3-1)23-17-18-10-9-15-21(16-18)28-22-24-25-26-27(22)20-13-7-4-8-14-20/h4,7-10,13-16,19,23H,1-3,5-6,11-12,17H2 |
InChI Key |
DLAHAFWTRCJFIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
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